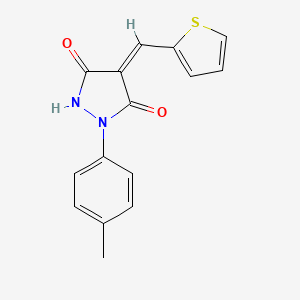
1-(4-methylphenyl)-4-(2-thienylmethylene)-3,5-pyrazolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-methylphenyl)-4-(2-thienylmethylene)-3,5-pyrazolidinedione, also known as MTDP, is a chemical compound that has been studied for its potential applications in scientific research. MTDP belongs to the class of pyrazolidinedione derivatives and has shown promising results in various research studies.
Wirkmechanismus
1-(4-methylphenyl)-4-(2-thienylmethylene)-3,5-pyrazolidinedione exerts its pharmacological effects by modulating the activity of certain neurotransmitters in the brain, such as dopamine and acetylcholine. The compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, leading to an increase in the levels of this neurotransmitter. 1-(4-methylphenyl)-4-(2-thienylmethylene)-3,5-pyrazolidinedione also acts as a dopamine receptor agonist, which may contribute to its potential therapeutic effects in neurodegenerative diseases.
Biochemical and Physiological Effects
1-(4-methylphenyl)-4-(2-thienylmethylene)-3,5-pyrazolidinedione has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory and antioxidant properties. The compound has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and to increase the levels of anti-inflammatory cytokines, such as IL-10. 1-(4-methylphenyl)-4-(2-thienylmethylene)-3,5-pyrazolidinedione has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-methylphenyl)-4-(2-thienylmethylene)-3,5-pyrazolidinedione has several advantages for lab experiments, including its ease of synthesis and relatively low cost compared to other compounds with similar pharmacological properties. However, one limitation of 1-(4-methylphenyl)-4-(2-thienylmethylene)-3,5-pyrazolidinedione is its low solubility in water, which may affect its bioavailability and limit its use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 1-(4-methylphenyl)-4-(2-thienylmethylene)-3,5-pyrazolidinedione. One area of interest is the development of novel derivatives of 1-(4-methylphenyl)-4-(2-thienylmethylene)-3,5-pyrazolidinedione with improved pharmacological properties. Another area of interest is the investigation of the compound's potential effects on other neurotransmitter systems, such as the glutamatergic and GABAergic systems. Additionally, further studies are needed to explore the potential therapeutic effects of 1-(4-methylphenyl)-4-(2-thienylmethylene)-3,5-pyrazolidinedione in other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis.
Synthesemethoden
The synthesis of 1-(4-methylphenyl)-4-(2-thienylmethylene)-3,5-pyrazolidinedione involves the reaction of 4-methylbenzaldehyde and 2-thiophenecarboxaldehyde with hydrazine hydrate in ethanol. The resulting product is then treated with acetic anhydride and sodium acetate to obtain 1-(4-methylphenyl)-4-(2-thienylmethylene)-3,5-pyrazolidinedione. The purity of the compound can be improved by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
1-(4-methylphenyl)-4-(2-thienylmethylene)-3,5-pyrazolidinedione has been studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and neuroscience. The compound has shown promising results in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, as well as in the management of pain and inflammation.
Eigenschaften
IUPAC Name |
(4Z)-1-(4-methylphenyl)-4-(thiophen-2-ylmethylidene)pyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c1-10-4-6-11(7-5-10)17-15(19)13(14(18)16-17)9-12-3-2-8-20-12/h2-9H,1H3,(H,16,18)/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBUDZBXDLRTJFA-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CS3)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=CS3)/C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-1-(4-methylphenyl)-4-(thiophen-2-ylmethylidene)pyrazolidine-3,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-acetyl-4-(4-bromophenyl)-2-[(2-ethoxyethyl)thio]-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5036184.png)
![2-methoxy-4-{[1-(4-methylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}phenyl acetate](/img/structure/B5036196.png)
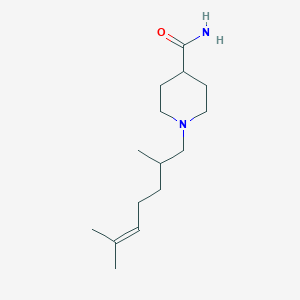
![N-(2-chlorophenyl)-2-[(2-fluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5036203.png)
![ethyl 5-(acetyloxy)-2-[(dimethylamino)methyl]-1-methyl-1H-indole-3-carboxylate hydrochloride](/img/structure/B5036219.png)
![4-(4-{[3-(2-hydroxyethyl)-4-(2-phenylethyl)-1-piperazinyl]methyl}phenyl)-3-butyn-1-ol](/img/structure/B5036230.png)
![4-(5-{[ethyl({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)amino]methyl}-2-thienyl)-2-methyl-3-butyn-2-ol](/img/structure/B5036235.png)
![N-{4-[(2,2-diphenylacetyl)amino]phenyl}benzamide](/img/structure/B5036242.png)
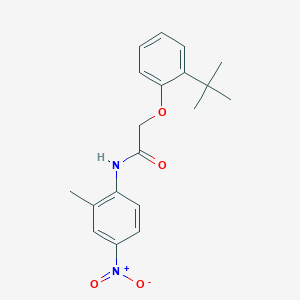
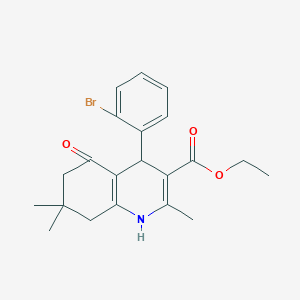
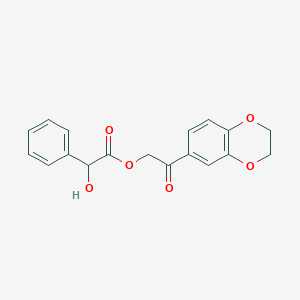
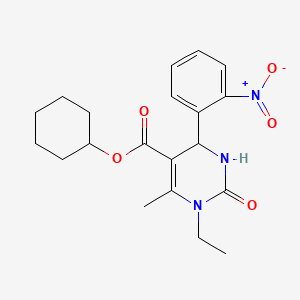
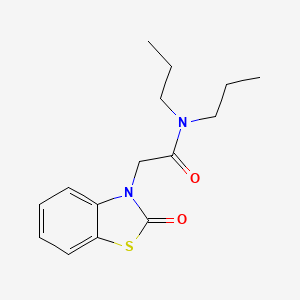
![3-hydroxy-3-[2-oxo-2-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B5036294.png)